molecular formula C16H18BrN3 B3021782 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine CAS No. 158399-60-1

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine

Cat. No.: B3021782
CAS No.: 158399-60-1
M. Wt: 332.24 g/mol
InChI Key: VCXZROURKJEYTB-UHFFFAOYSA-N
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Description

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C16H18BrN3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound features a benzyl group attached to one nitrogen atom and a 5-bromopyridin-2-yl group attached to the other nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine is the serotonin reuptake transporter . This transporter plays a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine exhibits amphetamine-like actions on the serotonin reuptake transporter . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation of the surrounding serotonin receptors . This results in an enhanced serotonergic transmission.

Biochemical Pathways

The compound’s interaction with the serotonin reuptake transporter affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects. The downstream effects include mood elevation, increased sociability, and potentially, in higher doses, hallucinations .

Pharmacokinetics

It is known to be metabolized in the liver and excreted renally . The compound’s bioavailability is currently unknown .

Result of Action

The increased activation of serotonin receptors due to the action of 1-Benzyl-4-(5-bromo-2-pyridinyl)piperazine leads to a range of effects. These include feelings of euphoria and stimulation, similar to the effects of amphetamines . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine typically involves the following steps:

    Formation of 1-Benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures.

    Bromination of Pyridine: The bromination of pyridine can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The final step involves coupling 1-benzylpiperazine with 5-bromopyridine under basic conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-Benzyl-4-(5-bromopyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Comparison with Similar Compounds

    1-Benzylpiperazine: A simpler derivative without the bromopyridinyl group, used as a psychoactive substance.

    4-(2-Bromophenyl)piperazine: Another brominated piperazine derivative with different substitution patterns.

    1-Benzyl-4-(4-bromophenyl)piperazine: A compound with a bromine atom on the phenyl ring instead of the pyridine ring.

Uniqueness: 1-Benzyl-4-(5-bromopyridin-2-yl)piperazine is unique due to the presence of both the benzyl and 5-bromopyridin-2-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(5-bromopyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3/c17-15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXZROURKJEYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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